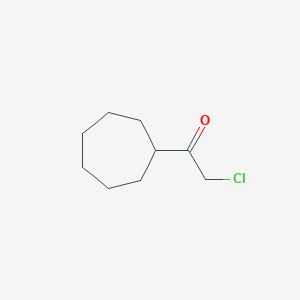
2-Chloro-1-cycloheptylethanone
Overview
Description
2-Chloro-1-cycloheptylethanone is a chemical compound with the molecular formula C9H15ClO . It has a molecular weight of 174.67 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Scientific Research Applications
Chemical Synthesis and Reactions : 2-Chloro-1-cycloheptylethanone has been explored in various chemical reactions. For example, Lucchini, Prato, Quintily, and Scorrano (1984) investigated its use in reactions with conjugated dienes to produce tetrahydroquinoline derivatives (Lucchini et al., 1984).
Biocatalysis : Rocha et al. (2009) studied the asymmetric reduction of 2-chloro-1-phenylethanone by marine fungi, which yielded (S)-(-)-2-chloro-1-phenylethanol, demonstrating the potential of marine fungi in biocatalytic processes (Rocha et al., 2009).
Medicinal Chemistry : In the field of medicinal chemistry, compounds like this compound often serve as key intermediates in the synthesis of more complex molecules. However, specific research on its direct medicinal applications appears limited based on the current search.
Photocatalysis and Photochemistry : The compound has been studied in the context of photocatalysis and photochemistry. For example, Šket and Zupan (1979) explored its behavior under different lighting conditions, revealing insights into its radical and ionic photobehaviour (Šket & Zupan, 1979).
Molecular Structure Analysis : Aarset and Hagen (2005) investigated the molecular structure and conformational composition of 2-chloro-1-phenylethanone, providing detailed insights into its physical and chemical properties (Aarset & Hagen, 2005).
Environmental Chemistry : The compound's derivatives and related chemicals have been studied in environmental contexts. For instance, Kimura, Komaki, Plewa, and Mariñas (2013) investigated the formation of chloroacetonitrile and dichloroacetamide from reactions involving chloroacetaldehyde and monochloramine in water, which are relevant to water treatment and environmental safety (Kimura et al., 2013).
Analytical Chemistry : In analytical chemistry, the compound has been used for studying methods of detection and quantification. For example, Maiorino, Sipes, Gandolfi, and Brown (1979) developed a gas chromatographic method for determining volatile metabolites in biological tissues, which included the analysis of compounds related to this compound (Maiorino et al., 1979).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-cycloheptylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUSPIWAGLYBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664087 | |
| Record name | 2-Chloro-1-cycloheptylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54147-46-5 | |
| Record name | 2-Chloro-1-cycloheptylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54147-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-cycloheptylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



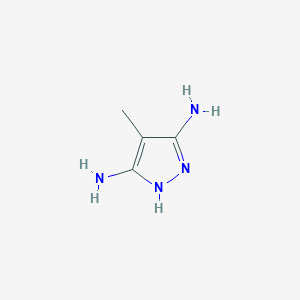
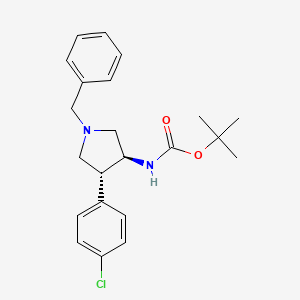
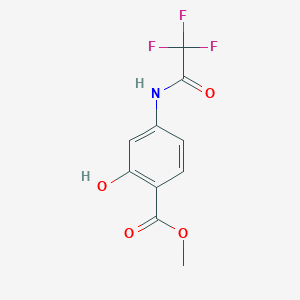
![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)

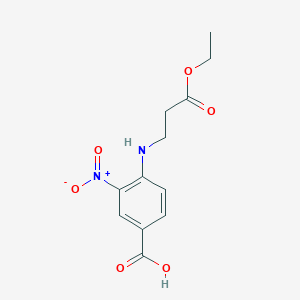
![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)
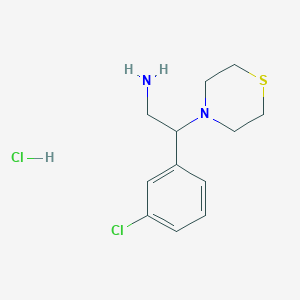
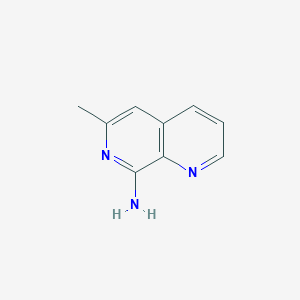
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419700.png)
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)


